3-Iodo-1H-indole-5-carbonitrile chemical properties
3-Iodo-1H-indole-5-carbonitrile chemical properties
An In-depth Technical Guide to 3-Iodo-1H-indole-5-carbonitrile: Properties, Synthesis, and Applications
Introduction
3-Iodo-1H-indole-5-carbonitrile is a highly functionalized heterocyclic compound built upon the indole scaffold. The indole core is a ubiquitous and privileged structure in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] This specific derivative is characterized by two key functional groups strategically positioned on the indole ring: an iodine atom at the C3 position and a nitrile group at the C5 position.
This unique substitution pattern renders 3-Iodo-1H-indole-5-carbonitrile a particularly valuable and versatile building block for researchers in organic synthesis and drug discovery. The iodine atom at the electron-rich C3 position serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular complexity.[3][4] Simultaneously, the nitrile group at the C5 position on the benzene portion of the indole offers a handle for further chemical transformations or can itself act as a critical pharmacophore. This guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity, and applications of this important intermediate.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3-Iodo-1H-indole-5-carbonitrile are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1092114-59-4 | [5][6] |
| Molecular Formula | C₉H₅IN₂ | [5][6][7] |
| Molecular Weight | 268.06 g/mol | [5][7] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [7] |
| InChI | InChI=1S/C9H5IN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H | [7] |
| InChIKey | LCQFJLARYCQCQR-UHFFFAOYSA-N | [7] |
Spectroscopic Data Insights: While comprehensive, experimentally verified spectral data for this specific molecule is not widely published, we can infer its expected characteristics based on the analysis of its constituent functional groups and related structures.[8][9]
-
¹H NMR: The spectrum would be expected to show signals corresponding to the indole protons. The N-H proton would likely appear as a broad singlet at high chemical shift (>11 ppm). The C2-H proton would be a singlet in the aromatic region, and the protons on the benzene ring (C4-H, C6-H, C7-H) would appear as doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships.
-
¹³C NMR: The spectrum would feature nine distinct carbon signals. The nitrile carbon (C≡N) would appear around 115-120 ppm. The iodinated carbon (C3) would show a signal at a significantly lower chemical shift (e.g., 70-80 ppm) due to the heavy atom effect of iodine. The remaining aromatic carbons would appear in the typical 100-140 ppm range.
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IR Spectroscopy: Key vibrational bands would include a sharp, medium-intensity peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch and a broad absorption in the 3200-3400 cm⁻¹ region corresponding to the N-H stretch of the indole ring.[10]
Synthesis and Methodology
The synthesis of 3-Iodo-1H-indole-5-carbonitrile is most commonly achieved through the direct electrophilic iodination of the parent molecule, 1H-indole-5-carbonitrile. The indole ring is an electron-rich aromatic system, and the C3 position is the most nucleophilic and sterically accessible site, making it highly susceptible to electrophilic attack.
Protocol: Electrophilic Iodination of 1H-Indole-5-carbonitrile
This protocol describes a reliable method using N-Iodosuccinimide (NIS), a mild and efficient source of electrophilic iodine.
Rationale:
-
Starting Material: 1H-Indole-5-carbonitrile serves as the direct precursor. The nitrile group is sufficiently deactivating to prevent over-iodination but does not hinder the desired C3-iodination.[11]
-
Iodinating Agent: N-Iodosuccinimide (NIS) is chosen over molecular iodine (I₂) because it is easier to handle, more reactive under mild conditions, and often leads to cleaner reactions with fewer byproducts.
-
Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) is ideal as it can dissolve the starting materials and does not interfere with the reaction mechanism.
-
Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling and minimizing potential side reactions.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield pure 3-Iodo-1H-indole-5-carbonitrile.
Caption: Synthetic workflow for 3-Iodo-1H-indole-5-carbonitrile.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Iodo-1H-indole-5-carbonitrile stems from the orthogonal reactivity of its key functional groups. This allows for selective transformations at different positions on the molecule, making it a versatile platform for building complex molecular architectures.
C3-Position: Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond at the C3 position is the most synthetically valuable site. 3-Iodoindoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[12][13]
-
Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.[3][14]
-
Sonogashira Coupling: Couples with terminal alkynes to synthesize 3-alkynylindoles, which are important precursors for many complex heterocycles.[3][14]
-
Heck Coupling: Forms C-C bonds with alkenes, leading to 3-vinylindoles.[3][14]
-
Stille Coupling: Reacts with organostannanes to introduce a wide variety of alkyl, vinyl, or aryl groups.[3][4]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.
C5-Position: Nitrile Group Transformations
The cyano group on the benzene ring provides a secondary site for modification. Standard organic transformations can convert the nitrile into other important functional groups:
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (3-Iodo-1H-indole-5-carboxylic acid), which can then participate in amide bond formation.[15]
-
Reduction: Reduction with reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation yields a primary amine (aminomethyl group), introducing a basic center into the molecule.
-
Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
N1-Position: Indole Nitrogen Functionalization
The indole N-H proton is acidic and can be readily deprotonated by a base (e.g., NaH) and subsequently functionalized.
-
Alkylation/Arylation: Reaction with alkyl or aryl halides introduces substituents on the nitrogen.
-
Protection: The nitrogen is often protected with groups like tosyl (Ts), Boc, or benzyl (Bn) to prevent side reactions or to modify the electronic properties of the indole ring during subsequent synthetic steps.[3][16]
Caption: Key reaction pathways for 3-Iodo-1H-indole-5-carbonitrile.
Applications in Research and Drug Discovery
The indole nucleus is a cornerstone of modern drug discovery, with numerous FDA-approved drugs featuring this scaffold.[2] The strategic functionalization of the indole ring is a primary method for tuning the pharmacological activity of these compounds.[17][18]
3-Iodo-1H-indole-5-carbonitrile is a powerful intermediate precisely because it facilitates this crucial exploration of chemical space. Its value lies in:
-
Scaffold for Library Synthesis: The reliable and versatile reactivity of the C-I bond allows for the rapid generation of large libraries of C3-substituted indole-5-carbonitriles via parallel synthesis and cross-coupling reactions. These libraries are essential for high-throughput screening and for establishing Structure-Activity Relationships (SAR) in early-stage drug discovery programs.[3]
-
Access to Complex Heterocycles: The molecule serves as a precursor for more complex, fused heterocyclic systems. The functional groups can be elaborated and cyclized to create novel molecular frameworks with unique biological properties.[19]
-
Bioisostere and Pharmacophore: The nitrile group can act as a bioisostere for other functional groups like amides or carboxylic acids, or it can be a key hydrogen bond acceptor, interacting with biological targets. The indole-5-carbonitrile core itself is a known motif in various bioactive compounds.[20][21]
While drugs derived directly from this exact starting material are not prominently documented, its structural motifs are highly relevant. For instance, the related intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a key component in the synthesis of Vilazodone, an antidepressant.[20] The functionalization strategies enabled by 3-Iodo-1H-indole-5-carbonitrile are central to discovering new therapeutic agents targeting a wide range of diseases, including cancer, infections, and inflammatory disorders.[1][22]
References
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